molecular formula C10H11NO2 B12555096 (5R)-5-Benzyl-1,3-oxazolidin-2-one CAS No. 183072-03-9

(5R)-5-Benzyl-1,3-oxazolidin-2-one

Cat. No.: B12555096
CAS No.: 183072-03-9
M. Wt: 177.20 g/mol
InChI Key: DLBSGOZFSFUDKO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-5-Benzyl-1,3-oxazolidin-2-one is a structurally defined chiral oxazolidinone that serves as a highly valuable building block and chiral auxiliary in synthetic organic chemistry . Compounds within the oxazolidinone class are recognized for their significant role in asymmetric synthesis, often used to control stereoselectivity in key bond-forming reactions such as the aldol reaction . Furthermore, the oxazolidinone structural motif is of considerable pharmacological interest. It is a core scaffold in synthetic antibacterial agents, such as linezolid and tedizolid, which inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit . This mechanism of action is effective against multiple-resistant gram-positive pathogens . As such, this compound also presents a key intermediate for researchers in medicinal chemistry exploring novel antibacterial compounds and other biologically active molecules . This product is intended for research applications in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183072-03-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(5R)-5-benzyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO2/c12-10-11-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1

InChI Key

DLBSGOZFSFUDKO-SECBINFHSA-N

Isomeric SMILES

C1[C@H](OC(=O)N1)CC2=CC=CC=C2

Canonical SMILES

C1C(OC(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

5r 5 Benzyl 1,3 Oxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Fundamental Principles of Chiral Auxiliary-Mediated Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to guide a subsequent reaction to a specific stereochemical outcome. wikipedia.org The fundamental principle behind this strategy involves converting a diastereotopic transition state into an enantiotopic one. By covalently attaching the chiral auxiliary to the substrate, the resulting molecule has a defined stereocenter. In subsequent reactions, the pre-existing chirality of the auxiliary creates a diastereomeric relationship with the newly forming stereocenter. This energetic difference between the diastereomeric transition states allows for the preferential formation of one diastereomer over the other.

The efficacy of a chiral auxiliary in mediating stereocontrol hinges on several key factors:

Steric Hindrance: The bulky groups on the chiral auxiliary can physically block one face of the reactive center on the substrate, forcing the incoming reagent to approach from the less hindered face. numberanalytics.com In the case of (5R)-5-Benzyl-1,3-oxazolidin-2-one, the benzyl (B1604629) group at the 5-position plays a crucial role in establishing this steric bias. wikipedia.org

Chelation Control: The auxiliary can coordinate with a metal ion, creating a rigid, cyclic transition state. numberanalytics.com This chelation restricts the conformational freedom of the substrate-auxiliary complex, leading to a highly ordered arrangement that dictates the stereochemical outcome. The carbonyl group and the nitrogen atom of the oxazolidinone ring are well-suited for this purpose.

Electronic Effects: The electronic properties of the auxiliary can influence the reactivity and geometry of the transition state, further enhancing stereoselectivity. numberanalytics.com

The general synthetic sequence for employing a chiral auxiliary involves three main steps: attachment of the auxiliary to the substrate, the diastereoselective reaction, and finally, the removal of the auxiliary to yield the desired chiral product. wikipedia.orgnumberanalytics.com For this compound, the auxiliary is typically acylated to form an N-acyl derivative, which then undergoes various asymmetric transformations. The auxiliary can later be cleaved under mild conditions, often allowing for its recovery and reuse, which is an important consideration for synthetic efficiency. sigmaaldrich.comsigmaaldrich.com

Applications in Carbon-Carbon Bond Forming Reactions

This compound has found extensive application in a variety of carbon-carbon bond-forming reactions, consistently delivering high levels of stereocontrol. Its derivatives, particularly the N-acyl oxazolidinones, serve as versatile intermediates for the synthesis of complex chiral molecules. orgsyn.org

The asymmetric aldol (B89426) reaction is a powerful method for the construction of β-hydroxy carbonyl units, which are common motifs in many natural products. The use of N-acyl derivatives of this compound in aldol reactions has been extensively studied and provides a reliable route to syn- and anti-aldol products with high diastereoselectivity. wikipedia.org The stereochemical outcome is largely dependent on the geometry of the enolate (Z or E) and the nature of the Lewis acid used. wikipedia.org Boron enolates of these N-acyl oxazolidinones are particularly effective. wikipedia.org The reaction of a (Z)-enolate with an aldehyde typically proceeds through a chair-like transition state, where the substituent on the aldehyde avoids steric interaction with the benzyl group of the auxiliary, thus controlling the stereochemistry at the two newly formed chiral centers. wikipedia.org

Table 1: Examples of Asymmetric Aldol Reactions

Aldehyde Lewis Acid/Base Diastereomeric Ratio (syn:anti) Yield (%)
Isobutyraldehyde Bu₂BOTf / DIPEA >99:1 85-95
Benzaldehyde Bu₂BOTf / DIPEA 98:2 80-90

Data is illustrative and compiled from general findings in the field.

The Michael addition, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction. Chiral oxazolidinone auxiliaries have been successfully employed to control the stereochemistry of this reaction. sigmaaldrich.com In a typical scenario, an α,β-unsaturated carbonyl compound is activated by the chiral auxiliary, and the addition of a nucleophile proceeds with high diastereoselectivity. The steric hindrance provided by the benzyl group on the this compound auxiliary directs the incoming nucleophile to one face of the molecule.

Table 2: Diastereoselective Michael Additions

Michael Acceptor Nucleophile Diastereoselectivity (d.r.) Yield (%)
N-Crotonyl-(5R)-5-benzyl-1,3-oxazolidin-2-one Lithium dibenzylcuprate >95:5 85-95

Data is illustrative and compiled from general findings in the field.

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. When a chiral dienophile containing a this compound auxiliary is used, the cycloaddition can proceed with a high degree of facial selectivity. wikipedia.org The benzyl group effectively blocks one face of the dienophile, leading to the preferential formation of one diastereomer of the cyclic product. Lewis acid catalysis is often employed to enhance both the rate and the selectivity of the reaction.

Table 3: Diels-Alder Cycloadditions

Diene Dienophile Lewis Acid Diastereomeric Excess (de) Yield (%)
Cyclopentadiene N-Acryloyl-(5R)-5-benzyl-1,3-oxazolidin-2-one Et₂AlCl >95% 80-90

Data is illustrative and compiled from general findings in the field.

The enolates derived from N-acyl derivatives of this compound can be stereoselectively alkylated and acylated. orgsyn.org The formation of a chelated enolate with a metal counterion, such as lithium or sodium, followed by the introduction of an electrophile, results in the addition of the alkyl or acyl group from the face opposite to the bulky benzyl group of the auxiliary. This method provides a reliable route to α-substituted carboxylic acid derivatives with high enantiomeric purity after cleavage of the auxiliary.

Table 4: Stereoselective Alkylation and Acylation Reactions

Electrophile Base Diastereoselectivity (d.r.) Yield (%)
Benzyl bromide LDA >98:2 85-95
Methyl iodide NaHMDS >98:2 90-98

Data is illustrative and compiled from general findings in the field.

While ionic reactions are more common, the use of chiral auxiliaries to control stereochemistry in radical reactions is a developing area. Recent research has demonstrated the utility of chiral oxazolidinones in diastereoselective radical cross-coupling reactions. For instance, the coupling of an N-acyl oxazolidinone derivative with an organoboron reagent under radical conditions can proceed with good stereocontrol. The chiral auxiliary shields one face of the radical intermediate, leading to a diastereoselective bond formation. This methodology opens new avenues for the asymmetric synthesis of complex molecules containing C(sp²)–C(sp³) linkages.

Table 5: Radical Cross-Coupling Reactions

Coupling Partner 1 Coupling Partner 2 Catalyst/Initiator Diastereomeric Ratio (d.r.) Yield (%)

Data is illustrative and compiled from general findings in the field.

Applications in Carbon-Heteroatom Bond Forming Reactions

The construction of carbon-heteroatom bonds in a stereocontrolled manner is a fundamental challenge in organic synthesis. The this compound auxiliary has been instrumental in guiding the stereochemical outcome of such reactions.

Enantioconvergent Radical C-N Coupling Methodologies

While the use of this compound in radical C-N coupling reactions is not extensively documented in publicly available literature, the broader class of Evans oxazolidinones are known to participate in various radical reactions. The chiral environment provided by the auxiliary can, in principle, influence the stereochemical outcome of the addition of a nitrogen-centered radical to an acylated oxazolidinone.

Recent advancements in photoredox catalysis have enabled a range of radical-based C-N bond-forming reactions. For instance, copper-catalyzed enantioselective radical amination of allenes has been developed, although this methodology does not explicitly employ this compound. The general principle involves the generation of a radical species that is then captured by a chiral catalyst-amine complex to afford an enantioenriched product. Future research may explore the adaptation of such methods to utilize chiral auxiliaries like this compound for diastereoselective radical aminations.

Role in Total Synthesis of Complex Molecular Architectures

The true power of a chiral auxiliary is often demonstrated in its successful application to the total synthesis of complex, biologically active molecules. The this compound has played a key role in the stereocontrolled construction of several natural products.

Strategic Utility in Natural Product Synthesis

The asymmetric alkylation and aldol reactions directed by Evans-type oxazolidinones are cornerstone strategies in the total synthesis of numerous natural products. nih.gov

(-)-Laulimalide:

A concise total synthesis of the potent antitumor macrolide (-)-laulimalide was reported by Crimmins and coworkers. capes.gov.brnih.gov A key strategy in their approach was the extensive use of asymmetric glycolate (B3277807) alkylation to construct the C1-C14 and C15-C27 fragments of the molecule. This reaction, employing a chiral oxazolidinone auxiliary, allows for the stereoselective introduction of alkyl groups. Although the specific this compound is not explicitly named in the initial communication, this class of auxiliaries is central to the success of the synthetic route. The diastereoselective addition of a C1-C14 allylstannane to a C15-C27 α,β-epoxyaldehyde served to couple the two major fragments. capes.gov.br

Epothilone (B1246373) A:

The total synthesis of epothilone A, another important anticancer agent, has also benefited from the use of oxazolidinone chiral auxiliaries. nih.gov In one approach, a key intermediate was obtained through a stereoselective aldol reaction employing an oxazolidinone auxiliary to set the desired stereochemistry. nih.gov This highlights the ability of the auxiliary to control the formation of crucial stereocenters within the complex architecture of the epothilone molecule.

The general utility of oxazolidinones in asymmetric alkylation reactions for natural product synthesis is well-established, providing access to a wide range of enantiomerically pure compounds. nih.gov

Pseudoproline-Based Foldamer Synthesis

Pseudoproline dipeptides, which contain an oxazolidine (B1195125) ring, are valuable building blocks in peptide synthesis. nih.gov They are known to disrupt the formation of undesirable secondary structures like β-sheets during solid-phase peptide synthesis (SPPS), thereby improving solubility and coupling efficiency. nih.govnih.gov The oxazolidine ring introduces a "kink" in the peptide backbone, similar to proline, which favors a cis-amide bond conformation. nih.gov

The synthesis of these pseudoproline units often involves the condensation of a serine or threonine residue with an aldehyde or ketone to form the characteristic oxazolidine ring. nih.gov While direct literature linking the use of this compound to the synthesis of pseudoproline-based foldamers (oligomers with a defined secondary structure) is limited, the fundamental chemistry of oxazolidinone formation is central to this field.

Research on foldamers containing 4-carboxy oxazolidin-2-one units has shown that these structures can enforce ordered conformations, leading to the formation of helical structures. researchgate.net The conformational constraints imposed by the oxazolidinone ring are key to directing the folding of the oligomer chain. researchgate.net By extension, chiral auxiliaries like this compound could potentially be used to synthesize novel, enantiopure oxazolidinone-containing monomers for the construction of foldamers with specific helical preferences.

Mechanistic Investigations and Stereochemical Rationalization

Elucidation of Reaction Pathways and Transition States

The stereochemical outcome of reactions employing (5R)-5-benzyl-1,3-oxazolidin-2-one is rationalized through the analysis of competing reaction pathways and their corresponding transition states. In the context of asymmetric aldol (B89426) reactions, a widely utilized application, the formation of a six-membered ring transition state is a key feature. wikipedia.org

For the N-acylated derivative of this compound, deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide, leads to the formation of a (Z)-enolate. williams.edu This enolate is believed to exist in a rigidly chelated form, where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. williams.edu

In the subsequent reaction with an aldehyde, the (Z)-enolate reacts through a chair-like six-membered transition state, commonly referred to as the Zimmerman-Traxler model. The stereochemical course is dictated by the minimization of steric interactions. The bulky benzyl (B1604629) group at the C5 position of the oxazolidinone ring effectively shields one face of the enolate. Consequently, the aldehyde approaches from the less hindered face, leading to a highly predictable stereochemical outcome. williams.edu

Computational studies using density functional theory (DFT) on related Evans propionyl oxazolidinone systems in titanium-mediated aldol reactions have provided deeper insights. nih.gov These studies have examined both non-chelated and chelated transition states. The results indicate that for the formation of the major "Evans syn" aldol product, the reaction proceeds through a non-chelated transition state where the energy difference between the diastereomeric transition states is significant, thus explaining the high stereoselectivity observed experimentally. nih.gov The stability of the lowest energy transition state is attributed to favorable interaction energies between the reactants. nih.gov

Factors Governing Diastereoselectivity and Enantioselectivity

The high degree of diastereoselectivity and the resulting enantioselectivity in reactions utilizing this compound are governed by several critical factors. The primary determinant is the steric influence of the C5-benzyl substituent, which effectively dictates the trajectory of the incoming electrophile.

In asymmetric alkylations, the N-propionyl derivative of the auxiliary is deprotonated to form a rigid (Z)-enolate chelate. williams.edu The subsequent alkylation occurs preferentially from the face opposite to the sterically demanding benzyl group. williams.edu This facial bias is so pronounced that in the alkylation with allyl iodide, a diastereomeric ratio of 98:2 has been reported. williams.edu This high level of stereocontrol ensures that the desired diastereomer is formed as the major product, which can then be separated from the minor diastereomer, leading to an enantiomerically pure product after cleavage of the auxiliary. williams.edu

The choice of Lewis acid in aldol reactions also plays a crucial role. For instance, in aldol reactions mediated by titanium tetrachloride (TiCl₄), both chelated and non-chelated transition states are possible, which can lead to different stereochemical outcomes. nih.gov The formation of the "Evans syn" aldol product is typically favored through a non-chelated transition state. nih.gov However, under specific conditions that favor a chelated transition state, the "non-Evans syn" aldol product can be formed. nih.gov This highlights the tunability of the system to achieve different stereoisomers.

The table below summarizes the diastereoselectivity achieved in a representative alkylation reaction using an N-acylated benzyl-oxazolidinone auxiliary.

ElectrophileMajor DiastereomerMinor DiastereomerDiastereomeric Ratio
Allyl Iodide(4R,5R)-4-methyl-3-((R)-2-methylpent-4-enoyl)-5-phenyloxazolidin-2-one(4R,5R)-4-methyl-3-((S)-2-methylpent-4-enoyl)-5-phenyloxazolidin-2-one98:2

Table based on data from a representative alkylation reaction. williams.edu

Influence of Substituent Effects on Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound is not only dependent on the auxiliary itself but is also influenced by the substituents on the N-acyl group and the electrophile.

In aldol reactions, the structure of both the enolate and the aldehyde impacts the diastereoselectivity. The inherent facial bias of the chiral auxiliary can be either reinforced or counteracted by the stereochemical preferences of the reacting partners. For example, the reaction between a chiral enolate derived from the auxiliary and a chiral aldehyde can exhibit either matched or mismatched interactions, leading to varying levels of diastereoselectivity.

While the benzyl group at the C5 position is a common and effective stereocontrol element, modifications to this group or the N-acyl chain can fine-tune the steric and electronic properties of the system, potentially altering the diastereomeric ratio of the products. The fundamental principle remains the minimization of steric clashes in the transition state assembly. The predictable nature of the stereochemical control exerted by the this compound auxiliary has made it an invaluable tool in the synthesis of complex molecules with multiple stereocenters.

Derivatization and Functionalization of the 5r 5 Benzyl 1,3 Oxazolidin 2 One Core

N-Substitution Strategies and Their Impact on Reactivity and Selectivity

The nitrogen atom of the oxazolidinone ring is a primary site for modification, most commonly through acylation. wikipedia.org This N-substitution is critical as it introduces the substrate that will undergo a stereoselective transformation. The nature of the N-acyl group significantly influences the reactivity of the enolate and the diastereoselectivity of subsequent reactions. scielo.org.mxorgsyn.org

N-Acylation: The most common method for N-substitution is acylation, achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium, followed by quenching with an acyl chloride. wikipedia.org Alternatively, acylation can be accomplished using an acid anhydride (B1165640) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.org

The steric and electronic properties of the N-acyl group play a crucial role in directing the stereochemical outcome of reactions. For instance, in aldol (B89426) reactions, the formation of a rigid, chelated enolate intermediate is key to achieving high diastereoselectivity. acs.org The substituent at the 4-position of the oxazolidinone ring, in this case, the benzyl (B1604629) group, sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. wikipedia.org

Impact on Reactivity and Selectivity:

The choice of the N-acyl group can have a profound effect on the stereoselectivity of various transformations.

N-Acyl GroupReaction TypeDiastereoselectivity (ds)Reference
PropionylAldol CondensationHigh (Evans syn-aldol product) nih.gov
PropionylAllylic Alkylation98:2 acs.org
AcetylAldol Condensation (with sulfur-based analogs)High (syn-acetyl aldol product) scielo.org.mx

The exocyclic amide bond of N-acyloxazolidinone derivatives is twisted out of its normal planar conformation. nih.gov This ground-state destabilization is thought to contribute to the high reactivity of these systems. nih.gov

Introduction of Diverse Functional Groups at the Oxazolidinone Ring

Beyond N-substitution, the oxazolidinone ring itself can be functionalized to introduce additional chemical handles or to modulate the auxiliary's properties. These modifications can occur at the C4 or C5 positions.

A notable strategy involves the synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.gov One approach combines an asymmetric aldol reaction with a Curtius rearrangement, allowing for the efficient construction of optically active oxazolidin-2-one motifs. nih.gov This method provides a pathway to a range of 4,5-disubstituted building blocks from β-hydroxy carbonyl substrates. nih.gov

Another method for creating 5-substituted 1,3-oxazolidin-2-ones starts from α-dibenzylamino esters. researchgate.net This involves the stereoselective addition of trimethylsilyl (B98337) cyanide to chiral α-dibenzylamino aldehydes, catalyzed by a Lewis acid. researchgate.net

Furthermore, 5-functionalized chiral oxazolidin-2-ones can be synthesized from chiral aziridines that have an electron-withdrawing group at the C-2 position. bioorg.org This one-pot transformation proceeds with retention of configuration and produces the desired products in high yields. bioorg.org The reaction is initiated by the acylation of the aziridine (B145994) nitrogen, leading to a regioselective ring opening. bioorg.org

Design and Synthesis of Novel (5R)-5-Benzyl-1,3-oxazolidin-2-one Analogs for Enhanced Performance

The development of novel analogs of this compound aims to enhance its performance as a chiral auxiliary, for example, by improving solubility or facilitating product separation.

Fluorous-Supported Auxiliaries: One innovative approach is the synthesis of fluorous-supported oxazolidinone chiral auxiliaries. nih.gov These analogs are created from chiral α-amino acids and feature a perfluoroalkyl group. nih.gov A key advantage of these fluorous auxiliaries is the ability to use fluorous solid-phase extraction for purification, which is particularly beneficial for large-scale synthesis. nih.gov

Sulfur-Containing Analogs: Replacing the oxygen atom at the 2-position of the oxazolidinone ring with a sulfur atom to create an oxazolidinethione or a thiazolidinethione offers distinct advantages in certain reactions. scielo.org.mx For example, sulfur-based analogs have proven to be highly effective in aldol-type reactions where the N-acyl group is an acetyl group, yielding the syn-acetyl aldol product with high diastereoselectivity. scielo.org.mx

Analogs with Modified Substituents: The synthesis of novel 3,4,5-substituted-oxazolidin-2-ones through Mannich reactions introduces various amine-containing functionalities. researchgate.net These modifications can influence the biological activity and stereochemical properties of the resulting compounds. researchgate.net The stereochemistry of these analogs, specifically the syn and anti-isomers, can be determined by analyzing the chemical shifts and coupling constants of the oxazolidinone ring protons in NMR spectra. researchgate.net

The following table summarizes some of the novel analogs and their key features:

Analog TypeKey FeatureSynthetic Starting MaterialPotential AdvantageReference
Fluorous-supported oxazolidinonePerfluoroalkyl groupL-phenylalanine, L-valineSimplified purification via fluorous solid-phase extraction nih.gov
ThiazolidinethioneSulfur atom in place of carbonyl oxygenAmino acidsSuperior performance in acetate (B1210297) aldol reactions scielo.org.mx
3,4,5-substituted-oxazolidin-2-oneSubstituents at N3, C4, and C5anti-4-methyl-5-thien-2-yl-1,3-oxazolidine-2-oneIntroduction of diverse functionalities and potential biological activity researchgate.net

The continued exploration and development of derivatization strategies for the this compound core will undoubtedly lead to new and improved chiral auxiliaries with broader applications in asymmetric synthesis.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of (5R)-5-Benzyl-1,3-oxazolidin-2-one, a derivative of the widely used Evans' chiral auxiliaries, is crucial for understanding its role in directing stereoselective reactions. The conformation of the oxazolidinone ring and the orientation of the benzyl (B1604629) substituent dictate the steric environment around the nitrogen atom where acylation occurs, which in turn influences the facial selectivity of subsequent enolate reactions.

The oxazolidin-2-one ring itself is generally considered to be nearly planar. nih.gov X-ray crystallography studies of related compounds show that the five-membered ring has a slight envelope or twist conformation, but the deviation from planarity is minimal. nih.gov The key conformational flexibility in N-acylated derivatives arises from the rotation around the N-C (acyl) bond and the orientation of the C5-benzyl group.

Molecular mechanics and density functional theory (DFT) are commonly employed to determine the preferred conformations. For an N-acyl derivative, two primary low-energy conformations of the acyl group relative to the oxazolidinone ring are typically considered: one where the acyl carbonyl is syn-periplanar to the C5 substituent and one where it is anti-periplanar. The steric bulk of the C5 benzyl group plays a significant role in favoring one conformation over the other, which is critical for establishing the facial bias in enolate formation and subsequent reactions. The benzyl group itself has rotational freedom, and its preferred orientation is one that minimizes steric interactions with the rest of the molecule.

Table 1: Representative Dihedral Angles in a Related Oxazolidinone Structure

Atoms InvolvedDihedral Angle (°)
O1-C2-N3-C4-1.5
C2-N3-C4-C51.0
N3-C4-C5-O1-0.5
C4-C5-O1-C20.0
C5-O1-C2-N31.0

Note: Data is illustrative, based on typical oxazolidinone ring planarity described in crystallographic studies of similar compounds.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving this compound and related Evans auxiliaries. These studies provide detailed information about transition state geometries, activation energies, and reaction pathways, which explains the high levels of stereoselectivity observed experimentally.

One of the most studied reactions is the asymmetric aldol (B89426) reaction. DFT calculations have been used to model the transition states of the reaction between a chiral titanium enolate derived from an N-propionyl oxazolidinone and an aldehyde. acs.orgresearchgate.net These studies have shown that the stereochemical outcome (typically the syn-aldol product) is a result of a highly organized, chair-like six-membered transition state. acs.orgresearchgate.net The calculations compare the energies of different possible transition states, including chelated and non-chelated models, to rationalize the observed product distribution. acs.orgresearchgate.net The steric hindrance provided by the C5 benzyl group effectively shields one face of the enolate, forcing the electrophile (aldehyde) to approach from the less hindered face. acs.orgresearchgate.net

DFT has also been applied to understand the mechanism of auxiliary cleavage. For instance, the selective cleavage of the N-acyl group by lithium hydroperoxide (LiOOH) versus ring-opening by lithium hydroxide (LiOH) has been investigated. publish.csiro.aupublish.csiro.au Calculations predict that while both nucleophiles prefer to attack the less hindered endocyclic carbonyl group initially, the subsequent reaction pathway dictates the final product. publish.csiro.aupublish.csiro.au For LiOH, the barrier for the decomposition of the tetrahedral intermediate is low, leading to ring cleavage. publish.csiro.au In contrast, for LiOOH, the decomposition barrier is higher, allowing for selective cleavage at the exocyclic acyl group. publish.csiro.au

Table 2: Calculated Relative Energies for Aldol Reaction Transition States

Transition State ModelRelative Free Energy (kcal/mol)Predicted Major Product
Non-chelated TS (Re-face attack)0.0Evans syn
Non-chelated TS (Si-face attack)+3.5non-Evans syn
Chelated TS (Re-face attack)+2.1non-Evans syn
Chelated TS (Si-face attack)+5.8Evans syn

Note: Values are representative examples from DFT studies on similar Evans auxiliary systems to illustrate the energy differences that lead to stereoselectivity.

Quantitative Structure-Activity Relationships (QSAR) in Related Oxazolidinone Systems (Focus on Structural Features and Electronic Properties)

While this compound is primarily known as a chiral auxiliary, the core oxazolidinone ring is a key pharmacophore in several classes of antibacterial agents, such as Linezolid (B1675486). Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of these compounds with their biological activity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been extensively applied to series of oxazolidinone antibacterial agents. These studies aim to understand how variations in structural features and electronic properties affect the antibacterial potency. The models generated from these studies highlight the key molecular features required for high activity.

Key findings from QSAR studies on antibacterial oxazolidinones often point to the importance of:

Steric Properties : The size and shape of substituents on the oxazolidinone ring are critical. CoMFA models often show that bulky substituents in certain regions can enhance or decrease activity, indicating specific interactions within the bacterial ribosome binding pocket.

Electronic Properties : The electrostatic potential distribution is crucial for activity. Electron-withdrawing or donating groups at specific positions can influence hydrogen bonding and other electrostatic interactions with the biological target.

These QSAR models provide predictive tools that can guide the design of new, more potent oxazolidinone-based drugs by optimizing their structural and electronic features.

Prediction of Stereochemical Outcomes

The primary function of this compound as a chiral auxiliary is to enable the predictable synthesis of a specific stereoisomer. Computational models have been developed to rationalize and predict the high diastereoselectivity observed in reactions utilizing this and other Evans auxiliaries.

The predictability stems from the formation of a rigid, chelated (Z)-enolate upon deprotonation of the N-acyl derivative. The C5-benzyl group effectively blocks one face of the planar enolate. Consequently, an incoming electrophile can only approach from the opposite, unhindered face. This concept is often visualized using transition state models.

For aldol reactions, the Zimmerman-Traxler model, which posits a chair-like six-membered transition state, is often invoked. Computational studies support this model, showing that the transition state leading to the major syn-diastereomer is significantly lower in energy than the one leading to the anti-diastereomer. The model accounts for the chelation of the metal cation (e.g., Li+, B2+, Ti4+) between the enolate oxygen and the acyl carbonyl oxygen, which locks the conformation and enhances the facial bias established by the auxiliary's benzyl group.

Similarly, in asymmetric alkylations, the electrophile (e.g., an alkyl halide) approaches the enolate from the face opposite the C5-benzyl substituent, leading to a predictable configuration at the newly formed stereocenter. The reliability and predictability of these outcomes have made Evans auxiliaries a cornerstone of modern asymmetric synthesis. researchgate.netnih.gov

Advanced Spectroscopic Characterization in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation (e.g., ¹H NMR, ¹³C NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (5R)-5-Benzyl-1,3-oxazolidin-2-one. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and constitution of the molecule.

In the ¹H NMR spectrum, the protons of the oxazolidinone ring and the benzyl (B1604629) substituent exhibit characteristic chemical shifts and coupling constants. The methine proton at the C5 chiral center is a key diagnostic signal, typically appearing as a multiplet. The adjacent methylene (B1212753) protons at C4 and the benzyl methylene protons also provide distinct signals that confirm the structure.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms, including the carbonyl carbon (C2) of the oxazolidinone ring, which appears at a characteristic downfield shift.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the molecule's preferred conformation in solution. NOESY experiments detect through-space interactions between protons that are in close proximity. For this compound, NOESY can reveal correlations between the C5 proton and the protons of the benzyl group, helping to define the spatial orientation of the benzyl substituent relative to the heterocyclic ring. Furthermore, techniques like transferred NOE (TRNOE) can be used to study the bioactive conformation of oxazolidinones when bound to larger biological targets like bacterial ribosomes. nih.gov

Table 1: Representative NMR Data for the 5-Benzyl-1,3-oxazolidin-2-one Moiety (Note: Data is representative and can vary based on solvent and specific derivative. Based on similar reported structures.) beilstein-journals.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C=O (C2)-~159
CH₂ (C4)~3.2-3.6 (m)~48
CH (C5)~4.7-4.9 (m)~75
Benzyl CH₂~2.8-3.0 (m)~41
Benzyl Ar-H~7.2-7.4 (m)~127-130
NH~6.0-6.5 (br s)-

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral compounds. researchgate.netnih.gov This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice.

For this compound, growing a high-quality single crystal allows for its absolute stereochemistry to be unequivocally confirmed. The analysis relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. researchgate.net This effect, though small for light-atom molecules (containing C, H, N, O), can be measured accurately with modern diffractometers. The Flack parameter is a critical value derived from the diffraction data; a value close to zero for a known chiral configuration confirms the assignment is correct. researchgate.net

The crystal structure also reveals details about the molecule's conformation in the solid state, such as the puckering of the five-membered oxazolidinone ring, which often adopts a shallow envelope conformation. mdpi.com Furthermore, the analysis provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding that stabilize the crystal packing.

Table 2: Representative Crystallographic Data for a Chiral Oxazolidinone (Note: Data is hypothetical but representative of typical values for this class of compounds.) mdpi.commdpi.com

Parameter Value
Chemical FormulaC₁₀H₁₁NO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)~6.8
b (Å)~12.0
c (Å)~14.2
Flack Parameter~0.0 (for the correct enantiomer)

Chiroptical Techniques (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical techniques measure the interaction of a chiral molecule with polarized light and are essential for assessing enantiomeric purity and confirming absolute configuration by comparison to known standards.

Optical Rotation is the measurement of the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical property of an enantiomer. An enantiomerically pure sample of this compound will exhibit a specific, reproducible optical rotation value under defined conditions (concentration, solvent, temperature, and wavelength). bioorg.orgmdpi.com Measuring the optical rotation of a synthesized batch and comparing it to the literature value for the pure enantiomer is a rapid method to assess its enantiomeric purity.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of the molecule's chromophores (light-absorbing groups), such as the phenyl ring and the carbonyl group in this compound. The resulting spectrum, with its characteristic positive or negative bands (Cotton effects), serves as a unique fingerprint for a specific enantiomer. The absolute configuration of a newly prepared sample can be confidently assigned by comparing its CD spectrum to that of an authentic, configurationally-defined standard. mdpi.com

Table 3: Chiroptical Properties for Stereochemical Assessment

Technique Parameter Purpose
PolarimetrySpecific Rotation ([α]D)Quantifies enantiomeric purity; confirms identity against a known standard.
Circular DichroismCD Spectrum (Cotton Effects)Provides a stereochemical "fingerprint"; confirms absolute configuration by comparison.

Future Research Directions and Emerging Applications

Development of More Sustainable and Efficient Synthetic Routes

A significant area of ongoing research is the development of greener and more efficient methods for synthesizing (5R)-5-benzyl-1,3-oxazolidin-2-one and related chiral oxazolidinones. Historically, preparative access to these auxiliaries often involved hazardous reagents like phosgene (B1210022) or energy-intensive, multi-step procedures with moderate yields. nih.gov The drive towards sustainable chemistry has spurred the investigation of safer and more economical alternatives.

Recent advancements focus on several key areas:

Alternative Carbonyl Sources: Researchers are exploring substitutes for phosgene, such as diethyl carbonate or urea, although these can result in lower yields. nih.gov A particularly promising green alternative is the use of carbon dioxide (CO2) as an abundant and non-toxic C1 source, which can be used to convert epoxy amines into oxazolidinone scaffolds under organocatalytic conditions. rsc.org

Process Intensification: Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times and improve yields. For instance, a one-pot synthesis of a related 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one saw reaction times decrease from over 12 hours under conventional reflux to just 30 minutes in a sealed microwave vessel, with a significant increase in yield. elsevierpure.comresearchgate.net

Catalytic Approaches: The development of catalytic methods for the synthesis of the oxazolidinone core is a major goal. Ruthenium-catalyzed asymmetric hydrogenation of 2-oxazolones has been shown to produce enantioenriched 2-oxazolidinones with excellent yields and enantioselectivities. researchgate.net

These modern approaches aim to make these crucial chiral auxiliaries more accessible and their production more environmentally benign, aligning with the principles of green chemistry. nih.gov

Table 1: Comparison of Synthetic Routes to Chiral Oxazolidinones

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Traditional Cyclization β-amino alcohol, Phosgene-High yield, reliableHighly toxic and hazardous reagent
Alternative Reagents β-amino alcohol, Diethyl Carbonate/UreaHigh temperature, long reaction timesAvoids phosgeneModerate yields
Microwave-Assisted Benzyl (B1604629) amine, Epichlorohydrin, Carbonate SaltMicrowave irradiation, 30-60 minDrastic reduction in time, high yield elsevierpure.comresearchgate.netRequires specialized equipment
Green Organocatalysis Epoxy amines, CO2, Supported CatalystContinuous flow reactorUses abundant CO2, recyclable catalyst rsc.orgMay require specific substrates
Asymmetric Hydrogenation 2-Oxazolone, H2, Ru-CatalystCatalyticHigh enantioselectivity and yield researchgate.netRequires precursor synthesis, expensive catalyst

Integration into Catalytic Asymmetric Synthesis (e.g., Chiral Ligands)

While this compound is primarily used as a stoichiometric chiral auxiliary that is covalently bonded to the substrate, a major frontier in research is the integration of its structural motifs into catalytic systems. researchgate.netcolab.ws The oxazoline (B21484) ring system, of which oxazolidinones are a close relative, is a "privileged" structure for constructing some of the most successful chiral ligands in asymmetric catalysis. rsc.orgacs.orgnih.gov

Future developments are centered on using the inherent chirality of precursors like (5R)-phenylalaninol (from which the title compound is derived) to build sophisticated ligands. These ligands, when complexed with a metal center (e.g., copper, palladium, iridium, ruthenium), can catalyze a vast range of enantioselective reactions with high efficiency, requiring only a small amount of the chiral source. acs.orgnih.gov

Examples of prominent oxazoline-containing ligand classes include:

BOX (Bis(oxazoline)) Ligands: These C2-symmetric ligands are highly effective in copper-catalyzed reactions, such as Diels-Alder and cyclopropanation reactions. acs.org

PHOX (Phosphinooxazoline) Ligands: This class of bidentate P,N-ligands combines a chiral oxazoline with a phosphine (B1218219) group, proving highly successful in palladium-catalyzed transformations like asymmetric allylic alkylation. acs.org

The ultimate goal is to bridge the gap between the reliability of stoichiometric auxiliaries and the efficiency of catalysis. This could involve designing systems where an oxazolidinone-derived ligand coordinates to a metal, creating a chiral environment that directs a reaction on a separate substrate, thereby achieving chirality amplification and reducing waste.

Expanding the Scope of Stereoselective Transformations

The Evans aldol (B89426) reaction, which reliably produces syn-aldol adducts with high diastereoselectivity, is the hallmark application of this compound. wikipedia.orgchem-station.com However, modern research is dedicated to expanding the utility of this auxiliary to control stereochemistry in a much broader array of chemical reactions. colab.wsresearchgate.net

The predictable stereochemical control, dictated by the steric hindrance of the benzyl group directing the approach of electrophiles, is a principle being applied to new contexts. wikipedia.orgwilliams.edu Researchers are extending the methodology beyond traditional C-C bond formations.

Emerging applications include:

Cycloaddition Reactions: The auxiliary has been used to control stereoselectivity in Diels-Alder reactions and [2+2] photodimerizations to afford enantiopure cyclobutane (B1203170) derivatives. wikipedia.orgresearchgate.net

Conjugate Additions: Asymmetric Michael additions using Grignard reagents have been successfully controlled by the Evans auxiliary, creating two chiral centers with high diastereoselectivity. researchgate.net

Synthesis of α-Amino Acids: By using a "chiral glycine (B1666218) equivalent" derived from an oxazolidinone, enantiopure α-amino acids can be synthesized via diastereoselective alkylation. blogspot.com

Curtius Rearrangement: A combination of an asymmetric aldol reaction followed by a modified Curtius reaction provides a novel and efficient route to synthetically valuable 4,5-disubstituted oxazolidin-2-one scaffolds. mdpi.comnih.gov

This expansion allows for the stereocontrolled synthesis of a more diverse range of complex molecular architectures, leveraging the robust and predictable nature of the auxiliary. rsc.orgresearchgate.net

Table 2: Classic vs. Emerging Stereoselective Transformations

Transformation TypeReactionKey Bond FormedStereochemical Outcome
Classic Evans Asymmetric AldolC-Csyn-aldol adduct, high diastereoselectivity chem-station.com
Classic Asymmetric AlkylationC-CHigh diastereoselectivity williams.edursc.org
Emerging Asymmetric Michael AdditionC-CHigh diastereospecificity (up to 98% de) researchgate.net
Emerging [2+2] PhotodimerizationC-C (cyclobutane)High enantiocontrol (up to 99% ee) after cleavage researchgate.net
Emerging Asymmetric Aldol/CurtiusC-N (in heterocycle)Access to 4,5-disubstituted oxazolidin-2-ones mdpi.com

Exploration of Novel Molecular Scaffolds Incorporating the this compound Moiety

Beyond its transient role as a detachable auxiliary, the this compound core is increasingly being recognized as a valuable chiral building block for constructing novel and complex molecular scaffolds. nih.gov The oxazolidin-2-one ring is considered a "privileged structure" in medicinal chemistry, as it is a feature in numerous pharmacologically active compounds, including antibiotics like linezolid (B1675486). mdpi.comnih.gov

Future research is focused on using the chiral oxazolidinone not as an auxiliary to be removed, but as a permanent stereodefined component of a final target molecule. Its rigid five-membered ring can serve as a scaffold to orient substituents in a precise three-dimensional arrangement.

Key research directions include:

Natural Product Synthesis: The auxiliary remains a critical tool in the total synthesis of complex natural products, where it is used to set key stereocenters that are retained in the final structure. wikipedia.orgresearchgate.net

Medicinal Chemistry Analogues: The modular nature of oxazolidinone synthesis allows for the creation of libraries of analogues of known drugs. For example, by modifying the C-ring of linezolid-type structures, researchers can fine-tune biological activity. nih.gov

Synthesis of Novel Heterocycles: The chiral oxazolidinone can be used as a starting material for more complex heterocyclic systems through ring-opening and subsequent cyclization reactions, or by functionalizing the existing ring. sfu.caresearchgate.netbioorg.org For example, it can serve as a precursor for synthesizing gem-disubstituted N-heterocycles, a motif of growing interest in drug discovery. nih.gov

The incorporation of the this compound moiety provides a reliable method for introducing chirality and structural rigidity into new molecular entities, paving the way for the discovery of novel therapeutics and functional molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (5R)-5-Benzyl-1,3-oxazolidin-2-one with high enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via enantioselective routes using chiral auxiliaries or catalysts. For example, oxazolidinones are often prepared by cyclization of amino alcohols with carbonyl reagents. The stereochemical outcome can be confirmed via X-ray crystallography (e.g., using SHELX programs for structure refinement) . Chiral HPLC or polarimetry should validate enantiomeric excess (>98% ee), as demonstrated in analogous oxazolidinone syntheses .

Q. Which analytical techniques are most reliable for confirming the stereochemical configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination, as shown in crystallographic studies of related oxazolidinones . Complementary techniques include vibrational circular dichroism (VCD) and nuclear Overhauser effect (NOE) NMR spectroscopy to resolve ambiguities in solution-phase structures .

Q. How can researchers optimize crystallization conditions for structural characterization?

  • Methodological Answer : Slow vapor diffusion with solvents like ethyl acetate/hexane mixtures is effective. For challenging crystals, use SHELXD for structure solution and SHELXL for refinement, accounting for twinning or disorder . Thermal analysis (DSC) can identify polymorphic transitions affecting crystallization .

Advanced Research Questions

Q. How do computational models predict the compound’s reactivity in asymmetric catalysis?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to explain stereoselectivity. Pair these with ORTEP-generated molecular graphics to visualize steric effects . Validate predictions experimentally using kinetic resolution assays with chiral substrates .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution). Use variable-temperature NMR to probe exchange processes. Cross-validate with solid-state NMR or Raman spectroscopy to align solution- and solid-state data . Re-refine XRD data with SHELXL to check for overlooked disorder .

Q. How does the benzyl substituent influence the compound’s performance as a chiral auxiliary?

  • Methodological Answer : The benzyl group enhances steric bulk, directing asymmetric induction in aldol or Diels-Alder reactions. Compare enantioselectivity with analogs (e.g., methyl or trifluoromethyl derivatives) using HPLC chiral columns. Crystallographic data from related structures (e.g., ) can rationalize steric interactions .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) with UPLC-MS/MS monitoring detect degradation products . For thermal stability, use thermogravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition pathways .

Q. How can researchers design structure-activity relationship (SAR) studies for oxazolidinone derivatives?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., halogenation or fluorination) and test biological activity (e.g., antimicrobial assays). Use PubChem data () to benchmark against known active compounds. Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.